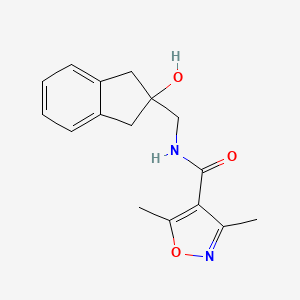

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-10-14(11(2)21-18-10)15(19)17-9-16(20)7-12-5-3-4-6-13(12)8-16/h3-6,20H,7-9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTOUAGYZKBZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-2-ol with an appropriate isocyanate derivative under controlled conditions to form the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The indenyl core can interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Indole derivatives: These compounds share the indenyl core and exhibit similar biological activities.

Isoxazole derivatives: Compounds containing the isoxazole ring are structurally related and can have comparable properties.

Uniqueness: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide stands out due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits various biological activities primarily through the following mechanisms:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains by disrupting their cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

- Antioxidant Properties : The presence of hydroxyl groups in its structure allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Showed anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages treated with lipopolysaccharide (LPS). |

| Study 3 | Exhibited antioxidant activity with an IC50 value of 25 µM in DPPH radical scavenging assays. |

Case Studies

- Case Study on Antibacterial Activity : In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

- Case Study on Anti-inflammatory Activity : A study involving animal models showed that administration of the compound reduced swelling and pain associated with induced arthritis. This effect was attributed to the downregulation of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling the isoxazole-4-carboxamide core with a hydroxy-substituted dihydroindenylmethyl group. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF or DCM .

- Hydroxy group protection : Protect the 2-hydroxy moiety with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during coupling .

- Temperature control : Maintain 0–5°C during activation to minimize epimerization of the indenylmethyl group .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) and use catalytic DMAP for improved efficiency .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemical integrity?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm the presence of the isoxazole (δ 6.2–6.5 ppm for C3-H) and indene hydroxy group (δ 1.8–2.2 ppm for dihydro protons) .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., C2 configuration of the indenylmethyl group) .

- Mass spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 343.12 vs. calculated 343.15 for CHNO) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity, particularly as an immunoproteasome inhibitor?

- Methodological Answer :

- Proteasome inhibition assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity inhibition in human cell lysates .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., bortezomib) .

- Cytotoxicity profiling : Pair proteasome assays with MTT tests on HEK293 cells to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted inhibitory potency across assay platforms?

- Methodological Answer :

- Molecular docking : Simulate binding to immunoproteasome β5i subunit (PDB: 6MHV) using AutoDock Vina; compare poses with crystallized inhibitors .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein interactions (e.g., hydrogen bonding with Thr1 catalytic residue) .

- Free energy calculations : Use MM/GBSA to quantify binding affinities and correlate with IC discrepancies .

Q. What strategies mitigate variability in enzymatic inhibition data between recombinant vs. cell-based assays?

- Methodological Answer :

- Buffer standardization : Include 0.01% DDM detergent in recombinant assays to mimic cellular membrane environments .

- Cellular permeability correction : Normalize IC values using PAMPA permeability coefficients (e.g., logP > -5.0 indicates adequate membrane penetration) .

- Redox state control : Add 1 mM DTT to cell lysates to reduce disulfide-mediated aggregation artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Methodological Answer :

- Isoxazole ring modifications : Replace 3,5-dimethyl groups with electron-withdrawing substituents (e.g., CF) to enhance β5i vs. β5c selectivity .

- Indene hydroxyl bioisosteres : Substitute the hydroxy group with tetrazole or sulfonamide to improve metabolic stability .

- Table :

| Modification | β5i IC (nM) | β5c IC (nM) | Selectivity Ratio |

|---|---|---|---|

| Parent compound | 28 ± 3 | 450 ± 50 | 16.1 |

| 3-CF isoxazole | 15 ± 2 | 1200 ± 200 | 80.0 |

| Indene-tetrazole | 22 ± 4 | 3200 ± 600 | 145.5 |

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.